Cas no 882073-12-3 ((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one)

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound featuring a conjugated enone system linked to a benzodioxole moiety and a substituted piperazine group. Its structure suggests potential bioactivity, particularly in receptor modulation, due to the presence of the methoxyphenylpiperazine pharmacophore. The extended π-conjugation may enhance binding affinity in biological systems. This compound is of interest in medicinal chemistry research, particularly for studying structure-activity relationships in CNS-targeting molecules. Its well-defined molecular architecture allows for precise derivatization, making it a valuable intermediate in drug discovery. The compound's purity and stability under standard laboratory conditions facilitate reproducible experimental results.
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one structure
882073-12-3 structure
Product name:(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
CAS No:882073-12-3
MF:C21H22N2O4
Molecular Weight:366.410385608673
CID:5264778

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
    • インチ: 1S/C21H22N2O4/c1-25-18-6-4-17(5-7-18)22-10-12-23(13-11-22)21(24)9-3-16-2-8-19-20(14-16)27-15-26-19/h2-9,14H,10-13,15H2,1H3
    • InChIKey: LXFFLXZLJFRNNO-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC=C(OC)C=C2)CC1)(=O)C=CC1=CC=C2OCOC2=C1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
JS-2178-100MG
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazino]-2-propen-1-one
882073-12-3 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
JS-2178-5MG
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazino]-2-propen-1-one
882073-12-3 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
JS-2178-20MG
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazino]-2-propen-1-one
882073-12-3 >90%
20mg
£76.00 2023-04-17
Key Organics Ltd
JS-2178-1MG
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazino]-2-propen-1-one
882073-12-3 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
JS-2178-50MG
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazino]-2-propen-1-one
882073-12-3 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
JS-2178-10MG
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazino]-2-propen-1-one
882073-12-3 >90%
10mg
£63.00 2025-02-09

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one 関連文献

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-oneに関する追加情報

Comprehensive Analysis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one (CAS No. 882073-12-3)

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one, with CAS No. 882073-12-3, is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its complex name reflects its intricate architecture, combining a benzodioxole moiety with a piperazine ring and an α,β-unsaturated ketone (enone) functionality. This combination of pharmacophores suggests potential interactions with biological targets, making it a subject of ongoing research.

In recent years, the scientific community has shown heightened interest in compounds featuring piperazine and benzodioxole groups due to their prevalence in bioactive molecules. The enone group in this compound is particularly noteworthy, as it can participate in Michael addition reactions, a property that may contribute to its biological activity. Researchers are actively investigating whether this structural feature could be leveraged for targeted drug design, especially in neurological and metabolic disorders—areas that dominate current pharmaceutical research trends.

The 882073-12-3 compound's potential applications align with growing public interest in "precision medicine" and "small-molecule therapeutics," as evidenced by search engine analytics. Questions like "how do piperazine derivatives work in the body?" or "what are benzodioxole-based drugs used for?" frequently appear in scientific queries. This molecule's 4-methoxyphenyl substitution further enhances its lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in CNS drug development forums.

From a synthetic chemistry perspective, the E-configuration of the double bond in (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is crucial for its spatial orientation and potential biological interactions. Computational chemistry studies suggest that this configuration may optimize binding to certain receptor sites. The compound's molecular weight (382.42 g/mol) and calculated LogP value (~3.5) position it within the "drug-like" chemical space, meeting multiple criteria of Lipinski's Rule of Five—a frequent search term among medicinal chemistry students and professionals.

Ongoing research into CAS No. 882073-12-3 explores its potential as a scaffold for developing novel therapeutic agents. Preliminary studies indicate possible activity at serotonin and dopamine receptors, which could explain the surge in searches combining "piperazine derivatives" with "neurotransmitter modulation." However, comprehensive pharmacological profiling remains to be completed. The presence of both hydrogen bond acceptors (carbonyl oxygen and piperazine nitrogens) and donors (methoxy group) in its structure makes it particularly interesting for structure-activity relationship (SAR) studies.

Environmental and metabolic stability data for this compound are currently limited, representing an important gap in the literature. As sustainability becomes a pressing concern in pharmaceutical development, future studies may investigate the biodegradation pathways of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one. The benzodioxole ring system, while pharmacologically advantageous, presents specific metabolic challenges that warrant further exploration—a point frequently raised in drug metabolism discussion forums.

From a commercial perspective, the synthesis of 882073-12-3 requires specialized expertise due to the need for stereoselective formation of the enone system and proper functionalization of the piperazine nitrogen. Patent literature suggests several synthetic routes, with yields varying based on the protection strategies employed for the benzodioxole oxygen atoms. These technical challenges contribute to the compound's current market price and availability status, which are common search queries among purchasing agents at research institutions.

The crystallographic characterization of this compound reveals interesting packing patterns in the solid state, with the methoxyphenyl group playing a significant role in molecular stacking. Such structural insights are valuable for pharmaceutical formulation scientists, particularly those searching for "crystalline forms of piperazine-containing drugs" or "polymorphism in benzodioxole derivatives." These physical properties directly impact dissolution rates and bioavailability—key considerations in preformulation studies.

As analytical techniques advance, new studies employing cryo-EM or microED may provide higher-resolution structural data for (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one complexes with biological targets. The scientific community eagerly awaits such findings, which could validate molecular docking predictions currently available in limited computational studies. This anticipation mirrors broader trends in structural biology, where researchers increasingly search for "small molecule-protein interaction visualization techniques."

In conclusion, CAS No. 882073-12-3 represents a fascinating case study in modern medicinal chemistry, combining multiple privileged structures in one molecule. Its research trajectory reflects larger movements in drug discovery—toward multifunctional ligands and polypharmacology approaches. As investigation continues, this compound may well emerge as a valuable tool compound or even a lead structure for addressing unmet medical needs, particularly in neurological disorders where current treatment options remain suboptimal.

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